molecular formula C18H17Br B11944955 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene

Katalognummer: B11944955
Molekulargewicht: 313.2 g/mol
InChI-Schlüssel: HTQUPSQXOWUIAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dihydroethanoanthracene framework. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene typically involves the bromomethylation of the corresponding anthracene derivative. One common method involves the reaction of the anthracene derivative with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically proceed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Wirkmechanismus

The mechanism of action of 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene is unique due to its specific structural framework, which combines the reactivity of the bromomethyl group with the stability and rigidity of the dihydroethanoanthracene core. This combination makes it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C18H17Br

Molekulargewicht

313.2 g/mol

IUPAC-Name

15-(bromomethyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C18H17Br/c1-11-16(10-19)18-14-8-4-2-6-12(14)17(11)13-7-3-5-9-15(13)18/h2-9,11,16-18H,10H2,1H3

InChI-Schlüssel

HTQUPSQXOWUIAK-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.